6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
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Overview
Description
6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methoxybenzyl group at the nitrogen atom, and a tosyl group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloroquinoline, which serves as the core structure.
N-Alkylation: The 6-chloroquinoline undergoes N-alkylation with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 6-chloro-N-(4-methoxybenzyl)quinoline.
Tosylation: The final step involves the tosylation of the 3-position of the quinoline ring using tosyl chloride and a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-aminoquinoline derivatives.
Substitution: Formation of 6-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine
- 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine
- 6-chloro-N-(4-methoxybenzyl)-N-(3-methoxypropyl)pyridine-3-sulfonamide
Uniqueness
6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of the tosyl group at the 3rd position of the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26-22-12-7-18(25)13-21(22)24(23)27-14-17-5-8-19(30-2)9-6-17/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXVNSSHKHSLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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